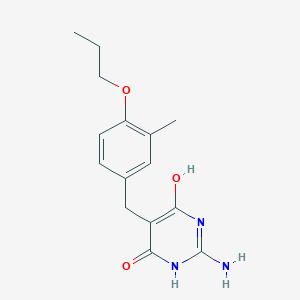

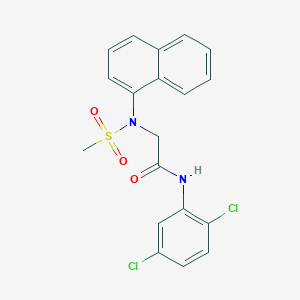

![molecular formula C18H18Cl2N2O4S B4625258 1-(2,6-dichlorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4625258.png)

1-(2,6-dichlorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide

Vue d'ensemble

Description

This compound belongs to a class of chemicals that have garnered attention for their unique chemical structures and potential applications. It is characterized by the presence of both dichlorophenyl and morpholinylcarbonylphenyl groups attached to a methanesulfonamide moiety.

Synthesis Analysis

The synthesis of related methanesulfonamide derivatives often involves reactions with halophenylmethanesulfonamides or electrophilic substitution reactions. For example, Sakamoto et al. (1988) described the one-step synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides using palladium-catalyzed reactions (Sakamoto et al., 1988).

Molecular Structure Analysis

The molecular structure of similar compounds is analyzed through spectroscopic methods and X-ray crystallography, providing insights into the arrangement of atoms and the conformation of the molecules. Gowda et al. (2007) studied the crystal structure of N-(3,4-dichlorophenyl)methanesulfonamide, revealing specific conformational features and hydrogen bonding patterns (Gowda et al., 2007).

Chemical Reactions and Properties

Methanesulfonamide derivatives engage in various chemical reactions, including electrophilic substitutions and coupling reactions. Aizina et al. (2012) demonstrated the high reactivity of N,N-dichlorophenylmethanesulfonamide in alkylation reactions (Aizina et al., 2012).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

One-Step Synthesis of Derivatives : The synthesis of derivatives, such as 1-methylsulfonyl-indoles, from N-(2-bromophenyl)-and N-(2-iodophenyl)methanesulfonamide using palladium-catalyzed reactions demonstrates the versatility of methanesulfonamide compounds in organic synthesis. These reactions yield compounds with diverse functional groups in a single step, highlighting the chemical utility of methanesulfonamide derivatives for the development of heterocyclic compounds (Sakamoto et al., 1988).

Novel Synthetic Approaches : Research into phenylmethanesulfonamide derivatives has led to the discovery of new synthetic pathways, such as the reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene, showcasing the reactivity and potential for creating electrophilic N-sulfonyl-substituted compounds (Aizina et al., 2012).

Methanesulfonates in Antifungal Agents : The development of methanesulfonates as α-styryl carbinol derivatives for the treatment and prevention of systemic fungal infections illustrates a significant application of methanesulfonamide derivatives in medicinal chemistry. This research outlines practical processes for large-scale production, emphasizing the compound's relevance in pharmaceutical synthesis (PestiJaam et al., 1998).

Applications in Research and Industry

Copper(I) Complexes for Device Applications : Studies on heteroleptic [Cu(NN)(PP)]+ complexes, incorporating bis(diphenylphosphino)methane (dppm) as a ligand, provide insights into their structural and electronic properties, relevant for applications in electroluminescent devices, photoredox catalysis, and solar-to-fuels conversion. This research underscores the importance of understanding structure-property relationships in the development of functional materials (Leoni et al., 2018).

Chemoselective N-Acylation Reagents : The creation of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides for N-acylation demonstrates the compound's utility in organic synthesis, offering a chemoselective method for acylating amines. This work exemplifies the role of methanesulfonamide derivatives in enhancing synthetic efficiency and selectivity (Kondo et al., 2000).

Propriétés

IUPAC Name |

1-(2,6-dichlorophenyl)-N-[2-(morpholine-4-carbonyl)phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18Cl2N2O4S/c19-15-5-3-6-16(20)14(15)12-27(24,25)21-17-7-2-1-4-13(17)18(23)22-8-10-26-11-9-22/h1-7,21H,8-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMFHXNMKCUKAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=CC=C2NS(=O)(=O)CC3=C(C=CC=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-dichlorophenyl)-N-[2-(morpholin-4-ylcarbonyl)phenyl]methanesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,2-dimethylpropanoyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B4625183.png)

![4-{4-(4-ethoxyphenyl)-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4625189.png)

![N-(2-chloro-4-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4625203.png)

![(3aR,7aS)-2-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4625213.png)

![2-{[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4625229.png)

![7-(3,4-dimethoxybenzylidene)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4625244.png)